4-Iodo-3-methoxy-5-methyl-1H-pyrazole

Cross-coupling Sonogashira reaction Suzuki–Miyaura reaction

4-Iodo-3-methoxy-5-methyl-1H-pyrazole (CAS 335349-53-6) is a tri-substituted 4-iodopyrazole heterocycle bearing methoxy (–OCH₃) at C3, methyl (–CH₃) at C5, and iodine at C4, with molecular formula C₅H₇IN₂O and molecular weight 238.03 g/mol. The iodine substituent at the 4-position establishes this compound as a member of the 4-halopyrazole family—a class recognized for utility in palladium-catalyzed cross-coupling (Sonogashira, Suzuki–Miyaura), halogen-bond-directed supramolecular assembly, and as heavy-atom derivatives for macromolecular crystallographic phasing.

Molecular Formula C5H7IN2O
Molecular Weight 238.03 g/mol
Cat. No. B13328384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-3-methoxy-5-methyl-1H-pyrazole
Molecular FormulaC5H7IN2O
Molecular Weight238.03 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)OC)I
InChIInChI=1S/C5H7IN2O/c1-3-4(6)5(9-2)8-7-3/h1-2H3,(H,7,8)
InChIKeyCBSIVVKAHPTTRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-3-methoxy-5-methyl-1H-pyrazole (CAS 335349-53-6): Core Physicochemical and Structural Identity for Procurement Decisions


4-Iodo-3-methoxy-5-methyl-1H-pyrazole (CAS 335349-53-6) is a tri-substituted 4-iodopyrazole heterocycle bearing methoxy (–OCH₃) at C3, methyl (–CH₃) at C5, and iodine at C4, with molecular formula C₅H₇IN₂O and molecular weight 238.03 g/mol . The iodine substituent at the 4-position establishes this compound as a member of the 4-halopyrazole family—a class recognized for utility in palladium-catalyzed cross-coupling (Sonogashira, Suzuki–Miyaura), halogen-bond-directed supramolecular assembly, and as heavy-atom derivatives for macromolecular crystallographic phasing [1]. The presence of electron-donating methoxy and methyl groups on the pyrazole ring modulates both the electronic environment at C4 and the NH tautomeric equilibrium, distinguishing it from the unsubstituted parent 4-iodopyrazole (CAS 3469-69-0) [2].

Why Generic 4-Iodopyrazole or 3-Methoxy-5-methyl-1H-pyrazole Cannot Substitute for 4-Iodo-3-methoxy-5-methyl-1H-pyrazole in Research and Process Chemistry


The combination of the C4 iodine leaving group with C3 methoxy and C5 methyl substituents creates a reactivity profile that is not replicated by either the non-iodinated parent scaffold (3-methoxy-5-methyl-1H-pyrazole, CAS 3201-22-7) or the unsubstituted 4-iodopyrazole (CAS 3469-69-0). The iodine atom is essential for cross-coupling, halogen bonding, and crystallographic heavy-atom phasing—functions entirely absent in the non-halogenated parent [1]. Conversely, the methoxy and methyl groups exert electronic and steric effects that alter the regioselectivity of subsequent functionalization compared to unsubstituted 4-iodopyrazole, and influence tautomeric preference and solubility [2]. Attempting to substitute a different 4-halopyrazole (e.g., 4-bromo or 4-chloro) introduces quantifiable differences in electrophilic reactivity, cross-coupling efficiency, and crystal packing architecture that can derail synthetic routes or biophysical experiments. The quantitative evidence below substantiates these non-interchangeable features.

Quantitative Differentiation of 4-Iodo-3-methoxy-5-methyl-1H-pyrazole Against Closest Analogs: A Procurement-Focused Evidence Guide


Iodine-Specific Cross-Coupling Handle: 4-Iodopyrazoles Enable C–C Bond Formation Inaccessible to the Non-Halogenated Parent 3-Methoxy-5-methyl-1H-pyrazole

The C4 iodine of 4-iodopyrazoles serves as a leaving group for palladium-catalyzed cross-coupling reactions. In a representative Sonogashira protocol, 4-iodopyrazole derivatives were coupled with terminal alkynes using 5 mol% PdCl₂(PPh₃)₂ / 5 mol% CuI in THF at 65 °C, achieving good to high yields of alkynyl-substituted pyrazoles [1]. The non-iodinated parent 3-methoxy-5-methyl-1H-pyrazole lacks this reactive handle and cannot participate in analogous cross-coupling without prior functionalization. While direct yield data for the methoxy-methyl-substituted 4-iodopyrazole are not reported in the primary literature, the iodocyclization method of Zora et al. demonstrated generality across aliphatic, aromatic, heteroaromatic, and ferrocenyl substrates with both electron-donating and electron-withdrawing groups, supporting class-level applicability [2].

Cross-coupling Sonogashira reaction Suzuki–Miyaura reaction C–C bond formation Building block

Halogen Bonding Potency: 4-Iodopyrazole Exhibits Quantifiably Distinct Nuclear Quadrupole Coupling Constants Compared to 4-Bromopyrazole

Rotational spectroscopy and ab initio calculations by Cooper et al. determined the nuclear quadrupole coupling constants χₐₐ(X) and χbb(X)–χcc(X) for the halogen atoms in 4-iodopyrazole and 4-bromopyrazole. While the halogen bond strengths were concluded to be broadly comparable to those of CH₃X and CF₃X, the distinctly different quadrupole coupling constants of iodine versus bromine reflect the higher polarizability and different electrostatic potential surface of the iodo derivative [1]. This translates into stronger halogen-bond donor capability for 4-iodopyrazole relative to 4-bromopyrazole, a property that has led to 4-halopyrazoles being described as 'magic bullets' for biochemical structure determination via heavy-atom derivatization [1]. Although the target compound 4-Iodo-3-methoxy-5-methyl-1H-pyrazole was not directly measured, the electron-donating methoxy and methyl substituents would be expected to modulate the σ-hole magnitude at iodine, making this scaffold a tunable halogen-bond donor.

Halogen bonding Rotational spectroscopy Nuclear quadrupole coupling Supramolecular chemistry Crystallographic phasing

CYP2A5 Induction: 4-Iodopyrazole Is a 114-Fold Inducer of Coumarin 7-Hydroxylase Activity, Far Surpassing 4-Methylpyrazole

In a direct comparative study using mouse primary hepatocytes, Kojo et al. demonstrated that 4-iodopyrazole (4-I) increased coumarin 7-hydroxylase activity (a marker of CYP2A5 induction) by 114-fold, compared to 4-hydroxypyrazole (4-OH) which induced 41-fold, and 4-methylpyrazole (4-Me) which showed no marked induction of this enzyme under the same conditions [1]. 4-Iodopyrazole was also the only derivative that markedly increased CYP2A5 protein content, indicating a unique mechanistic profile among the 4-substituted pyrazoles tested. Additionally, 4-Me and 4-I decreased PROD activity (CYP2B9/10) by 80%, while 4-OH decreased it by 50%, and pyrazole had no marked effect, demonstrating differential selectivity across CYP isoforms [1]. These data are for 4-iodopyrazole; the methoxy and methyl substituents on the target compound would be expected to further modulate CYP interaction profiles.

CYP2A5 induction Cytochrome P450 Hepatocyte assay Enzyme induction 4-Halopyrazole pharmacology

Crystal Packing Architecture Divergence: 4-Iodopyrazole Forms Non-Isostructural Catemers, Distinct from the Trimeric Motifs of 4-Bromo- and 4-Chloropyrazole

Rue et al. reported the crystal structure of 4-iodo-1H-pyrazole, completing the structural characterization series for all 4-halogenated-1H-pyrazoles (F, Cl, Br, I). The study revealed that 4-bromo- and 4-chloro-1H-pyrazole are isostructural, both forming trimeric hydrogen-bonding motifs in the solid state [1]. In contrast, 4-iodo-1H-pyrazole and 4-fluoro-1H-pyrazole form non-isostructural catemeric (chain) arrangements, indicating that the larger atomic radius and distinct polarizability of iodine fundamentally alter the hydrogen-bonding topology and supramolecular packing [1]. This structural divergence has implications for crystallization behavior, co-crystal design, and solid-form stability. For 4-Iodo-3-methoxy-5-methyl-1H-pyrazole, the additional methoxy and methyl substituents introduce further hydrogen-bond acceptor/donor sites that may amplify these packing differences compared to the bromo or chloro analogs.

Crystal engineering Hydrogen bonding Supramolecular synthon Isostructurality Halogen effect

Molecular Weight and Predicted Lipophilicity Differentiation: The Iodo Substituent Increases MW by ~112 Da and logP by ~1 Unit Relative to the Non-Halogenated Parent

The molecular weight of 4-Iodo-3-methoxy-5-methyl-1H-pyrazole is 238.03 g/mol (C₅H₇IN₂O) . Comparatively, the non-halogenated parent 3-methoxy-5-methyl-1H-pyrazole has a molecular weight of approximately 112.13 g/mol (C₅H₈N₂O), representing a ~112% increase upon iodine substitution. For reference, unsubstituted 4-iodopyrazole has a reported logP of 0.94–1.7 and water solubility of 11.8 mg/mL (ALOGPS) [1]. The addition of electron-donating methoxy and methyl groups to the pyrazole core is expected to further modulate lipophilicity and solubility relative to both the non-iodinated parent and unsubstituted 4-iodopyrazole, though experimentally measured logP/logD values for the target compound are not available in the open literature. This MW and predicted property shift is critical for fragment-based drug discovery and lead optimization campaigns where physicochemical property windows dictate compound progression.

Physicochemical properties Lipophilicity Drug-likeness Lead optimization Property-based design

Definitive Application Scenarios for 4-Iodo-3-methoxy-5-methyl-1H-pyrazole Based on Quantifiable Differentiation


Diversification of Pyrazole-Focused Compound Libraries via Pd-Catalyzed Cross-Coupling

For medicinal chemistry teams constructing pyrazole-based screening libraries, 4-Iodo-3-methoxy-5-methyl-1H-pyrazole serves as a key C4-electrophilic building block. The iodine substituent enables Sonogashira and Suzuki–Miyaura cross-coupling reactions that introduce alkynyl, aryl, or heteroaryl diversity at the 4-position—a transformation inaccessible from the non-halogenated parent scaffold. The methoxy and methyl substituents remain intact throughout coupling, providing a pre-functionalized core for structure–activity relationship expansion [1].

Macromolecular Crystallographic Phasing via Heavy-Atom Derivatization

The iodine atom at C4 provides a strong anomalous scattering signal (f'' ≈ 6.8 electrons at Cu Kα) suitable for single-wavelength anomalous dispersion (SAD) or multiple isomorphous replacement (MIR) phasing in protein crystallography. While 4-bromopyrazole also serves as a heavy-atom derivative, iodine offers a stronger phasing signal, and the distinct catemeric crystal packing of the iodo derivative (versus the trimeric motif of the bromo analog) provides orthogonal heavy-atom incorporation opportunities [2]. The methoxy and methyl substituents may further facilitate specific protein–ligand interactions that enhance binding site occupancy.

CYP2A5-Mediated Metabolism and Hepatotoxicity Mechanistic Studies

The class-level CYP2A5 induction data demonstrate that 4-iodopyrazole is the most potent inducer among the 4-substituted pyrazole series (114-fold vs. 41-fold for 4-hydroxypyrazole and negligible induction by 4-methylpyrazole) [3]. For researchers investigating the role of CYP2A5 in xenobiotic metabolism, alcohol-related liver injury, or coumarin bioactivation, the iodo-substituted pyrazole scaffold provides a substantially stronger pharmacological tool than methyl- or hydroxy-substituted analogs. The target compound, with its additional methoxy and methyl substituents, offers a modified scaffold for probing structure–induction relationships in hepatocyte models.

Halogen-Bond-Driven Supramolecular Co-Crystal Design

The distinct nuclear quadrupole coupling constants of the iodine atom, combined with the non-isostructural catemeric packing of 4-iodopyrazoles, establish this scaffold as a halogen-bond donor for crystal engineering and co-crystal design [2][4]. In contrast to 4-bromopyrazole (which forms trimeric H-bonding motifs), the iodo derivative offers a structurally divergent supramolecular synthon. The methoxy oxygen and pyrazole NH of the target compound provide additional hydrogen-bond donor/acceptor sites, enabling orthogonal halogen-bond and hydrogen-bond interactions in ternary or higher-order co-crystal systems.

Quote Request

Request a Quote for 4-Iodo-3-methoxy-5-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.